An In-Depth Technical Guide to tert-Butyl 4-Cyanoazepane-1-carboxylate: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 4-Cyanoazepane-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-cyanoazepane-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, detailed synthesis protocols, and characteristic analytical data. Furthermore, this guide will explore the compound's reactivity and its strategic application in the synthesis of pharmacologically active agents, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.
Introduction: The Significance of the Azepane Scaffold
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a diverse range of biological targets. The strategic incorporation of substituents onto the azepane ring is a key strategy in drug design, enabling the fine-tuning of a compound's pharmacological profile. tert-Butyl 4-cyanoazepane-1-carboxylate has emerged as a particularly valuable intermediate due to the versatile reactivity of its cyano group and the stability of the Boc-protecting group, which facilitates multi-step synthetic sequences.
Physicochemical and Structural Properties
tert-Butyl 4-cyanoazepane-1-carboxylate is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-cyanoazepane-1-carboxylate | [PubChem][1] |
| CAS Number | 1259056-34-2 | [PubChem][1] |
| Molecular Formula | C₁₂H₂₀N₂O₂ | [PubChem][1] |
| Molecular Weight | 224.30 g/mol | [PubChem][1] |
| Predicted Boiling Point | 342.3±35.0 °C | |
| Predicted Density | 1.05±0.1 g/cm³ | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis of tert-Butyl 4-Cyanoazepane-1-carboxylate
The most common and efficient synthesis of tert-butyl 4-cyanoazepane-1-carboxylate involves a two-step process starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The first step is a ring expansion to form the azepane-4-one, followed by a cyanation reaction.
Synthesis of the Precursor: tert-Butyl 4-Oxoazepane-1-carboxylate
A large-scale, safe, and convenient process for the preparation of tert-butyl 4-oxoazepane-1-carboxylate has been developed, which is based on the ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate. This method avoids the need for purification of intermediates and has been successfully scaled up to produce over 33 kg of the final product with a good overall yield.[2]
Cyanation of tert-Butyl 4-Oxoazepane-1-carboxylate
The conversion of the ketone to the nitrile can be achieved through various methods, with the Strecker synthesis and its modifications being a prominent approach. A plausible and effective method involves the formation of a tosylhydrazone followed by reaction with a cyanide source.
Experimental Protocol: Synthesis of tert-Butyl 4-Cyanoazepane-1-carboxylate
Step 1: Formation of the Tosylhydrazone
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To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol at 0 °C, add p-toluenesulfonhydrazide (1.1 eq).
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Add a catalytic amount of concentrated hydrochloric acid.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylhydrazone, which can often be used in the next step without further purification.
Step 2: Cyanation
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Dissolve the crude tosylhydrazone from the previous step in a suitable solvent such as methanol or a mixture of THF and methanol.
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Add potassium cyanide (KCN) or sodium cyanide (NaCN) (2.0-3.0 eq).
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-cyanoazepane-1-carboxylate.
Figure 2: Key transformations of the nitrile group.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This deprotection exposes the secondary amine of the azepane ring, allowing for further functionalization at this position.
Applications in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors
tert-Butyl 4-cyanoazepane-1-carboxylate is a key building block in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. [3][4][5]The JAK-STAT signaling pathway is a crucial hub for cytokine signaling, and its dysregulation is implicated in various inflammatory and proliferative disorders. [3] One notable example of a drug synthesized using a derivative of this building block is Oclacitinib , a JAK inhibitor used in veterinary medicine to treat allergic dermatitis. While the exact commercial synthesis of Oclacitinib may be proprietary, the core azepane structure highlights the importance of intermediates like tert-butyl 4-cyanoazepane-1-carboxylate. The synthesis of related JAK inhibitors often involves the reduction of the cyano group to a primary amine, which is then used to construct the rest of the molecule.
Illustrative Synthetic Application:
A common synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation, and subsequent transformation of the cyano group. For instance, the secondary amine can be reacted with a suitable heterocyclic halide, and the cyano group can then be reduced to the corresponding amine, which is further elaborated to the final drug molecule.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be taken when handling tert-butyl 4-cyanoazepane-1-carboxylate.
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Hazard Identification: This compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl 4-cyanoazepane-1-carboxylate is a versatile and valuable building block for medicinal chemists. Its synthesis from readily available starting materials, the orthogonal reactivity of its functional groups, and its incorporation into the privileged azepane scaffold make it an important intermediate in the discovery and development of new therapeutic agents. The successful application of this compound in the synthesis of JAK inhibitors underscores its significance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to effectively utilize this key molecule in their synthetic endeavors.
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